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Compound of Interest

Compound Name:
(E)-(2-Aminophenyl)

(phenyl)methanone oxime

CAS No.: 15185-37-2

Cat. No.: B1174232 Get Quote

An In-depth Technical Guide to (2-Aminophenyl)(phenyl)methanone oxime (CAS 51674-05-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction
(2-Aminophenyl)(phenyl)methanone oxime, registered under CAS number 51674-05-6, is a

pivotal chemical intermediate, primarily recognized for its crucial role in the synthesis of a major

class of pharmaceuticals: the 1,4-benzodiazepines. While not an active pharmaceutical

ingredient itself, its structural integrity and purity are paramount as they directly influence the

quality and yield of subsequent high-value therapeutic agents. This guide provides a

comprehensive technical overview of its synthesis, characterization, analysis, and handling,

designed to equip researchers and drug development professionals with the practical insights

required for its effective utilization. The narrative emphasizes the causal relationships behind

methodological choices, ensuring a deeper understanding beyond procedural steps.

Physicochemical and Structural Data
The fundamental identity of a chemical intermediate is the bedrock of its application. The

properties of 2-Aminobenzophenone oxime are summarized below.
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Property Value Source

CAS Number 51674-05-6 [1]

Molecular Formula C₁₃H₁₂N₂O [1]

Molecular Weight 212.25 g/mol [1]

IUPAC Name
(2-aminophenyl)

(phenyl)methanone oxime
[2]

Synonyms

2-Aminobenzophenone oxime,

N-[(2-aminophenyl)-

phenylmethylidene]hydroxylam

ine

[1][3]

Appearance
White to yellow crystalline

powder
[4]

Melting Point 157-158 °C [3]

Boiling Point
398.6 °C at 760 mmHg

(Predicted)
[3]

Density 1.15 g/cm³ (Predicted) [3]

Solubility

Practically insoluble in water.

Soluble in DMSO and

Methanol.

[5]

Core Synthesis Protocol
The most common and direct synthesis of 2-Aminobenzophenone oxime involves the

condensation of its ketone precursor, 2-Aminobenzophenone (CAS: 2835-77-0), with

hydroxylamine. This reaction is a classic example of nucleophilic addition to a carbonyl group,

followed by dehydration to form the oxime C=N bond.
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Figure 1: General workflow for the synthesis of 2-Aminobenzophenone oxime.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b1174232?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1174232?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Step-by-Step Laboratory Synthesis
This protocol is a self-validating system. The success of each step is confirmed by the physical

observations and the final analytical characterization.

Reagent Preparation & Charging:

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, charge 2-

Aminobenzophenone (1.0 equivalent).

Add ethanol and water as the solvent system. The aqueous ethanol ensures solubility for

both the organic starting material and the inorganic reagents.[6]

Add Hydroxylamine hydrochloride (approx. 1.5-3.0 equivalents). An excess is used to

drive the reaction to completion.[6]

Slowly add a base, such as sodium hydroxide or sodium carbonate (sufficient to neutralize

the HCl salt and facilitate the reaction), in portions. The base deprotonates the

hydroxylamine hydrochloride, liberating the free hydroxylamine nucleophile required for

the reaction.[6]

Reaction Execution:

Heat the mixture to reflux (typically 70-80 °C). The elevated temperature provides the

necessary activation energy for the condensation and subsequent dehydration steps.

Maintain reflux for 2-22 hours. Reaction progress must be monitored by a suitable

chromatographic technique, such as Thin Layer Chromatography (TLC), to determine the

point of complete consumption of the starting ketone.[6][7]

Product Isolation and Purification:

Upon completion, allow the reaction mixture to cool to ambient temperature.

Concentrate the mixture under reduced pressure (rotary evaporation) to remove the bulk

of the ethanol.
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Pour the resulting aqueous slurry into a beaker of cold water. 2-Aminobenzophenone

oxime is practically insoluble in water, causing it to precipitate as a solid. This step

effectively separates the product from water-soluble inorganic salts and any remaining

hydroxylamine.[5]

Collect the precipitated solid by vacuum filtration.

Wash the filter cake thoroughly with cold water to remove residual impurities.

Dry the product under vacuum at a moderate temperature (e.g., 40-50 °C) to a constant

weight. The final product is typically a yellow or off-white crystalline solid.[4]

Structural Characterization: A Self-Validating
Analysis
Full characterization is essential to confirm the identity and purity of the synthesized

intermediate. While extensive public data is sparse, the expected spectral characteristics can

be predicted based on the known structure. A successful synthesis is validated when the

experimental data align with these expected values.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Expected): In a solvent like DMSO-d₆, the spectrum is expected to show:

Aromatic Protons (approx. 6.5-7.8 ppm): A series of complex multiplets corresponding to

the 9 protons on the two phenyl rings. Protons on the aminophenyl ring will generally be

more shielded (further upfield) compared to those on the unsubstituted phenyl ring.

Amine Protons (-NH₂): A broad singlet, typically in the range of 5.0-6.5 ppm. The

broadness is due to quadrupole broadening and potential hydrogen exchange.

Oxime Hydroxyl Proton (-OH): A distinct singlet, often downfield (e.g., 10-12 ppm), which

is characteristic of oxime protons.[8] Its position can be sensitive to concentration and

solvent.

¹³C NMR (Expected): The spectrum should display 13 distinct carbon signals (unless there is

accidental overlap):
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Aromatic Carbons (approx. 115-150 ppm): Signals corresponding to the 12 carbons of the

two aromatic rings.

Oxime Carbon (C=NOH): A characteristic signal in the downfield region, typically between

150-160 ppm, confirming the formation of the oxime functionality.[8]

Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum provides a fingerprint of the functional groups present. Key expected

absorption bands (in cm⁻¹) include:

~3450-3300 cm⁻¹: Two distinct, sharp-to-medium bands corresponding to the asymmetric

and symmetric N-H stretching of the primary amine (-NH₂) group.

~3300-3100 cm⁻¹ (broad): A broad O-H stretching band from the oxime hydroxyl group, often

overlapping with the N-H stretches.

~1620-1600 cm⁻¹: A C=N stretching vibration, confirming the presence of the oxime.

~1600-1450 cm⁻¹: Several sharp bands from C=C stretching vibrations within the aromatic

rings.

~3100-3000 cm⁻¹: C-H stretching from the aromatic rings.

Mass Spectrometry (MS)
Molecular Ion: Using a soft ionization technique like Electrospray Ionization (ESI), the

primary ion observed would be the protonated molecule [M+H]⁺ at m/z 213.26.

Fragmentation: Under higher energy conditions (e.g., Electron Ionization, EI), fragmentation

may occur. While complex, potential fragmentation could involve loss of -OH (m/z 195) or

cleavage of the N-O bond.

Analytical Chemistry & Purity Assessment
Assessing the purity of 2-Aminobenzophenone oxime is critical before its use in subsequent

GMP (Good Manufacturing Practice) steps. High-Performance Liquid Chromatography (HPLC)

is the standard method for this purpose.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. prospects.wum.edu.pl [prospects.wum.edu.pl]

2. 2-Aminobenzophenone | C13H11NO | CID 76080 - PubChem [pubchem.ncbi.nlm.nih.gov]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b1174232?utm_src=pdf-body-img
https://www.benchchem.com/product/b1174232?utm_src=pdf-custom-synthesis
https://prospects.wum.edu.pl/index.php/pps/article/view/232
https://pubchem.ncbi.nlm.nih.gov/compound/2-Aminobenzophenone
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1174232?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


3. US3465038A - Process for the preparation of 2-aminobenzophenone-alpha-oximes -
Google Patents [patents.google.com]

4. pdf.benchchem.com [pdf.benchchem.com]

5. rsc.org [rsc.org]

6. rsc.org [rsc.org]

7. 2-Aminobenzophenone(2835-77-0) 1H NMR spectrum [chemicalbook.com]

8. acikerisim.erbakan.edu.tr [acikerisim.erbakan.edu.tr]

To cite this document: BenchChem. [CAS number 51674-05-6 characterization].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1174232#cas-number-51674-05-6-characterization]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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